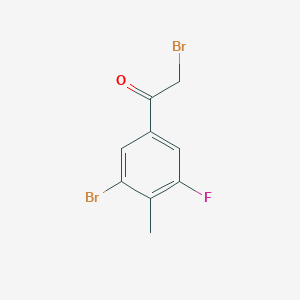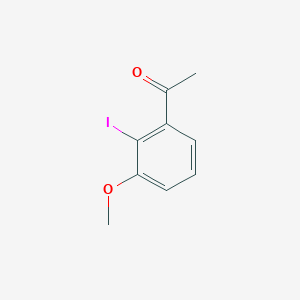
1-(2-Iodo-3-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-iodo-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H9IO2. It is a derivative of acetophenone, where the phenyl ring is substituted with an iodine atom at the 2-position and a methoxy group at the 3-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-iodo-3-methoxyphenyl)ethan-1-one can be synthesized through various methods. One common approach involves the iodination of 3-methoxyacetophenone. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the phenyl ring.
Industrial Production Methods
Industrial production of 1-(2-iodo-3-methoxyphenyl)ethan-1-one may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-iodo-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of 1-(2-azido-3-methoxyphenyl)ethan-1-one or 1-(2-thiocyanato-3-methoxyphenyl)ethan-1-one.
Oxidation Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanal or 1-(2-iodo-3-methoxyphenyl)ethanoic acid.
Reduction Reactions: Formation of 1-(2-iodo-3-methoxyphenyl)ethanol.
Applications De Recherche Scientifique
1-(2-iodo-3-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-iodo-3-methoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-iodo-4-methoxyphenyl)ethan-1-one
- 1-(3-iodo-4-methoxyphenyl)ethan-1-one
- 1-(2-iodo-3-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one
Uniqueness
1-(2-iodo-3-methoxyphenyl)ethan-1-one is unique due to the specific positioning of the iodine and methoxy groups on the phenyl ring. This structural arrangement can result in distinct reactivity and biological activity compared to its isomers and analogs.
Propriétés
Formule moléculaire |
C9H9IO2 |
|---|---|
Poids moléculaire |
276.07 g/mol |
Nom IUPAC |
1-(2-iodo-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H9IO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,1-2H3 |
Clé InChI |
RZOHDDVYTVYOOA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C(=CC=C1)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


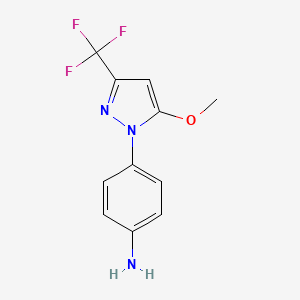
![N-(3-(Naphtho[1,2-d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12850529.png)

![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
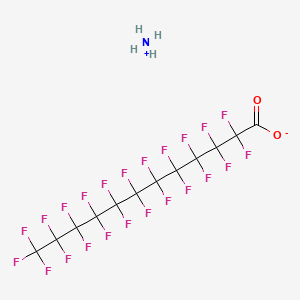
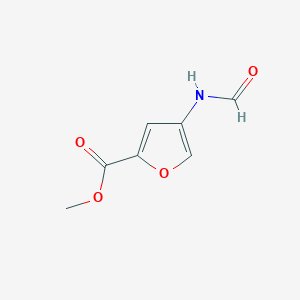
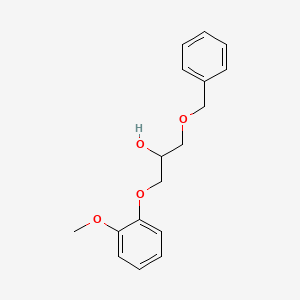
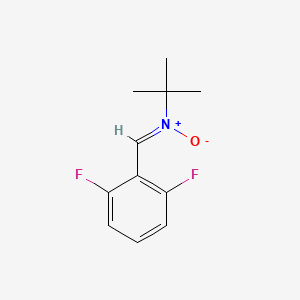

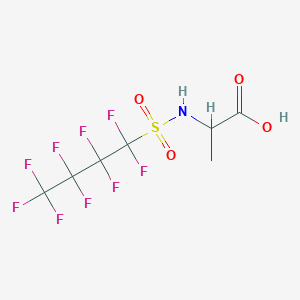
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
